molecular formula C11H9Br2ClN2 B2925752 7,8-Dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline CAS No. 1609452-31-4

7,8-Dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline

Cat. No.: B2925752
CAS No.: 1609452-31-4
M. Wt: 364.47
InChI Key: CCPVHUCVSRAENP-UHFFFAOYSA-N
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Description

7,8-Dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline is a heterocyclic compound that features a fused imidazoquinoline structure

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dibromo-2-chloro-5-methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2ClN2/c1-5-7(12)8(13)6-3-2-4-16-10(6)9(5)15-11(16)14/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPVHUCVSRAENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(CCCN3C(=N2)Cl)C(=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7,8-Dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of precursor molecules under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 7,8-Dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other halogenated imidazoquinolines and related heterocycles. Compared to these, 7,8-Dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. Some similar compounds include:

These compounds share structural similarities but differ in their specific substituents and resulting properties.

Q & A

Q. What are the standard synthetic routes and characterization techniques for synthesizing 7,8-Dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from precursor amines. For example, a related quinoline-based imidazole synthesis () uses reduction (e.g., SnCl₂ for nitro-group reduction), condensation with aldehydes, and cyclization. Characterization employs:
  • Infrared Spectroscopy (IR) : To confirm functional groups (e.g., C-Br, C-Cl stretches).
  • ¹H NMR : To verify substitution patterns and methyl group integration.
  • Mass Spectrometry (MS) : For molecular weight validation.
  • Elemental Analysis : To ensure stoichiometric purity.
    Researchers should adapt these steps for bromo/chloro substituents and optimize solvent systems (e.g., DMF for cyclization).

Q. How can theoretical frameworks guide the design of experiments for this compound?

  • Methodological Answer : Link research to established theories, such as:
  • Hammett Substituent Effects : Predict electronic impacts of bromo/chloro groups on reactivity.
  • Frontier Molecular Orbital (FMO) Theory : To model cyclization transition states computationally.
    Experimental design should align with these theories, e.g., varying substituents to test electronic effects on reaction yields. Theoretical frameworks also inform methodological choices, such as selecting DFT calculations (B3LYP/6-31G*) for mechanistic studies.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from structural nuances or assay variability. Steps include:

Structural-Activity Relationship (SAR) Analysis : Compare bioactivity across analogs with controlled substituent changes (e.g., replacing Br with Cl).

Crystallography : Resolve 3D conformation differences impacting binding (e.g., methyl group orientation).

Dose-Response Curves : Standardize assays (e.g., MIC for antimicrobial studies) across labs.

Theoretical Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against target proteins.
Cross-referencing with similar compounds (e.g., ’s quinolone derivatives) can identify confounding factors.

Q. What advanced techniques optimize the cyclization step in synthesis?

  • Methodological Answer : Optimization strategies include:
  • Catalyst Screening : Test iridium catalysts () or Lewis acids (e.g., FeCl₃) to enhance cyclization efficiency.
  • Factorial Design : Use a 2³ design to vary temperature, solvent polarity, and catalyst loading. Analyze via ANOVA to identify significant factors.
  • In Situ Monitoring : Employ HPLC or Raman spectroscopy to track intermediate formation.
    For scale-up, reference CRDC subclass RDF2050103 (chemical engineering design) for reactor configuration and membrane separation (RDF2050104) for purification.

Q. How can computational modeling predict the compound’s photophysical or electrochemical properties?

  • Methodological Answer : Computational workflows involve:

Geometry Optimization : Use Gaussian or ORCA with DFT (e.g., ωB97X-D/def2-TZVP).

TD-DFT Calculations : Predict UV-Vis spectra; compare with experimental λₘₐₓ.

Electrochemical Parameter Estimation : Calculate HOMO/LUMO energies and redox potentials.
Validate models with experimental cyclic voltammetry. SMILES notations (e.g., ) aid in building initial structures.

Q. What methodologies address challenges in isolating enantiomers or diastereomers of this compound?

  • Methodological Answer : Separation strategies include:
  • Chiral Chromatography : Use columns like Chiralpak IA with hexane/IPA gradients.
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts.
  • Crystallization-Induced Diastereomer Transformation : Introduce chiral auxiliaries (e.g., tartaric acid derivatives).
    Monitor enantiomeric excess via polarimetry or chiral HPLC. Reference CRDC subclass RDF2050107 (particle technology) for crystallization optimization.

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